Vegfr-2-IN-12

Description

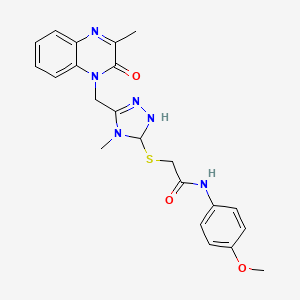

Structure

3D Structure

Properties

Molecular Formula |

C22H24N6O3S |

|---|---|

Molecular Weight |

452.5 g/mol |

IUPAC Name |

N-(4-methoxyphenyl)-2-[[4-methyl-3-[(3-methyl-2-oxoquinoxalin-1-yl)methyl]-1,5-dihydro-1,2,4-triazol-5-yl]sulfanyl]acetamide |

InChI |

InChI=1S/C22H24N6O3S/c1-14-21(30)28(18-7-5-4-6-17(18)23-14)12-19-25-26-22(27(19)2)32-13-20(29)24-15-8-10-16(31-3)11-9-15/h4-11,22,26H,12-13H2,1-3H3,(H,24,29) |

InChI Key |

WEBJLRYAYNCZJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2N(C1=O)CC3=NNC(N3C)SCC(=O)NC4=CC=C(C=C4)OC |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of VEGFR-2 Inhibitors: A Technical Guide

Disclaimer: No specific public data could be retrieved for a molecule designated "Vegfr-2-IN-12." This guide provides an in-depth overview of the established mechanism of action for the broader class of small-molecule Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors, intended for researchers, scientists, and drug development professionals.

Core Mechanism of Action of VEGFR-2 Inhibitors

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[1] This process is crucial for tumor growth and metastasis, making VEGFR-2 a prime target for anticancer therapies.[1] Small-molecule VEGFR-2 inhibitors are typically designed to interfere with the receptor's kinase activity, thereby blocking downstream signaling pathways essential for endothelial cell proliferation, migration, survival, and vascular permeability.

These inhibitors primarily function by competing with adenosine triphosphate (ATP) for its binding site within the catalytic domain of the VEGFR-2 kinase.[2] By occupying this site, they prevent the ATP-dependent autophosphorylation of the receptor, which is the critical first step in the signaling cascade initiated by the binding of its ligand, VEGF-A.

VEGFR-2 inhibitors can be broadly categorized based on their binding mode:

-

Type I inhibitors bind to the active conformation of the kinase at the ATP-binding site.

-

Type II inhibitors target the inactive conformation of the kinase, often extending into an adjacent hydrophobic pocket.

-

Type III inhibitors are allosteric inhibitors that bind to a site distinct from the ATP pocket.

The inhibition of VEGFR-2 effectively halts the downstream signaling cascades, leading to a reduction in tumor angiogenesis and growth.

VEGFR-2 Signaling Pathways and Point of Inhibition

Upon binding of VEGF-A, VEGFR-2 dimerizes and undergoes autophosphorylation on specific tyrosine residues in its intracellular domain.[3][4] This phosphorylation creates docking sites for various signaling proteins, activating multiple downstream pathways that collectively orchestrate the angiogenic process. Small-molecule inhibitors block this initial phosphorylation event.

Key signaling pathways downstream of VEGFR-2 include:

-

The PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.[3]

-

The PI3K-Akt Pathway: This cascade is a major regulator of endothelial cell survival and permeability.[1][5]

-

The p38 MAPK Pathway: This pathway is involved in endothelial cell migration.[5]

The following diagram illustrates the VEGFR-2 signaling cascade and the point of intervention by a generic VEGFR-2 inhibitor.

Quantitative Data: In Vitro Inhibitory Activity of Representative VEGFR-2 Inhibitors

The potency of VEGFR-2 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value. A lower IC50 indicates a more potent inhibitor. The table below summarizes the IC50 values for several well-characterized, multi-targeted tyrosine kinase inhibitors against VEGFR-2.

| Compound | VEGFR-2 IC50 (nM) | Other Kinase Targets (IC50, nM) |

| Sorafenib | 90 | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFR-β (57), c-KIT (68)[6] |

| Sunitinib | 80 | PDGFR-β (2), c-Kit, FLT3, RET |

| Axitinib | 0.2 | VEGFR-1 (0.1), VEGFR-3 (0.1-0.3), PDGFR-β (1.6), c-Kit (1.7)[6] |

| Ponatinib | 1.5 | Abl (0.37), PDGFRα (1.1), FGFR1 (2.2), Src (5.4)[6] |

| Regorafenib | 4.2 | TIE2 (13), PDGFR-β (22), Kit (7), RET (1.5) |

Note: IC50 values can vary between different assay conditions and studies.

Experimental Protocols: In Vitro VEGFR-2 Kinase Inhibition Assay

A common method to determine the IC50 of a compound against VEGFR-2 is a biochemical kinase assay. This assay measures the ability of an inhibitor to block the phosphorylation of a substrate by the VEGFR-2 enzyme.

Objective: To quantify the inhibitory potency of a test compound against recombinant human VEGFR-2 kinase activity.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

Test compound (serially diluted in DMSO)

-

Detection reagent (e.g., Kinase-Glo™ Luminescent Kinase Assay Kit)

-

White, opaque 96-well or 384-well assay plates

-

Luminometer

Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration might be 10 mM, diluted down to the nanomolar range.

-

Reaction Setup: In a 96-well plate, add the kinase assay buffer.

-

Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted test compound or DMSO (as a vehicle control) to the appropriate wells.

-

Enzyme Addition: Add the recombinant VEGFR-2 enzyme to all wells except the negative control.

-

Pre-incubation: Gently mix and incubate the plate at room temperature for a short period (e.g., 10-20 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: Add a mixture of the peptide substrate and ATP to all wells to start the kinase reaction.

-

Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP using a detection reagent like Kinase-Glo™. This reagent lyses the cells and contains luciferase, which produces light in the presence of ATP.

-

Data Acquisition: Read the luminescence signal on a plate reader. The light signal is inversely proportional to the kinase activity (as active kinase consumes ATP).

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

The following diagram outlines the workflow for this in vitro kinase assay.

References

- 1. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. researchgate.net [researchgate.net]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. selleckchem.com [selleckchem.com]

Vegfr-2-IN-12: A Technical Guide for Researchers

An In-depth Analysis of a Potent 2-Oxoquinoxalinyl-1,2,4-Triazole Based VEGFR-2 Inhibitor

This technical guide provides a comprehensive overview of Vegfr-2-IN-12, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Designed for researchers, scientists, and drug development professionals, this document details the chemical structure, physicochemical properties, biological activity, and relevant experimental methodologies associated with this compound.

Chemical Structure and Properties

This compound, also identified as compound 6g in its primary synthesis and evaluation publication, is a novel compound belonging to the 2-oxoquinoxalinyl-1,2,4-triazole class of molecules.[1][2] Its chemical identity and core physicochemical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | 4-(4-(2-ethoxy-2-oxoethyl)-5-(p-tolyl)-4H-1,2,4-triazol-3-ylthio)methyl)-1-(2-hydroxyethyl)quinoxalin-2(1H)-one | [2] |

| SMILES | O=C(OCC)CN1N=C(SCc2nc3ccccc3n(CCO)c2=O)C(c4ccc(C)cc4)=N1 | [2] |

| Molecular Formula | C22H24N6O3S | [1] |

| Molecular Weight | 452.53 g/mol | [1] |

| Calculated logP | 2.63 | [2] |

| Topological Polar Surface Area (TPSA) | 124 Ų | [2] |

| Hydrogen Bond Donors | 1 | [2] |

| Hydrogen Bond Acceptors | 8 | [2] |

| Freely Rotatable Bonds | 7 | [2] |

Biological Activity

This compound has demonstrated potent inhibitory activity against VEGFR-2, a key receptor tyrosine kinase involved in angiogenesis. Furthermore, it exhibits significant anti-proliferative effects against human cancer cell lines.

| Assay | Value | Target/Cell Line | Source |

| VEGFR-2 Inhibition (IC50) | 0.037 µM | VEGFR-2 Kinase | [1][2] |

| Cell Growth Inhibition (GI50) | 1.6 µM | MCF-7 (Human Breast Adenocarcinoma) | [1][2] |

The inhibitory potency of this compound against VEGFR-2 is noteworthy, showing greater efficacy than the established multi-kinase inhibitor Sorafenib (IC50 = 0.045 µM) in the same study.[2]

Signaling Pathways and Mechanism of Action

VEGFR-2 is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. Upon binding of its ligand, Vascular Endothelial Growth Factor (VEGF), VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues in its intracellular domain. This activation initiates a cascade of downstream signaling pathways that promote endothelial cell proliferation, migration, and survival.

This compound, as a potent inhibitor, is designed to bind to the ATP-binding site within the kinase domain of VEGFR-2. This competitive inhibition prevents the phosphorylation of the receptor, thereby blocking the activation of downstream signaling pathways. Molecular docking studies suggest that this compound forms key hydrogen bond interactions with amino acid residues Cys919, Glu885, and Asp1046 in the VEGFR-2 kinase domain, similar to the binding mode of Sorafenib.[2]

The diagram above illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound. By preventing autophosphorylation, the inhibitor effectively halts the downstream signaling cascade that leads to angiogenesis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound.

In Vitro VEGFR-2 Kinase Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of the VEGFR-2 kinase domain.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 as a substrate

-

ATP (Adenosine triphosphate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Test compound (this compound) and reference compound (Sorafenib) dissolved in DMSO

-

96-well plates

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar ADP-Glo™ based system

-

Plate reader capable of measuring luminescence

Procedure:

-

Prepare a reaction mixture containing the VEGFR-2 enzyme and the Poly(Glu, Tyr) substrate in the assay buffer.

-

Add the test compound (this compound) at various concentrations to the wells of a 96-well plate. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ATP remaining in each well using a luminescent assay kit (e.g., Kinase-Glo®). The luminescence signal is inversely proportional to the kinase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

MCF-7 Cell Growth Inhibition Assay

This assay determines the cytotoxic or cytostatic effect of a compound on the proliferation of the MCF-7 human breast cancer cell line.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

-

Test compound (this compound) dissolved in DMSO

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., MTS, XTT)

-

Solubilization solution (e.g., DMSO, isopropanol with HCl)

-

Microplate reader capable of measuring absorbance

Procedure:

-

Seed MCF-7 cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Treat the cells with various concentrations of this compound. Include vehicle control wells (DMSO only).

-

Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

Add a viability reagent such as MTT to each well and incubate for a further 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the soluble MTT into insoluble formazan crystals.

-

Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell growth inhibition for each compound concentration relative to the vehicle control.

-

Determine the GI50 (Growth Inhibition 50%) value, the concentration of the compound that causes a 50% reduction in cell growth, by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound is a potent and promising inhibitor of VEGFR-2 with significant anti-proliferative activity against cancer cells. Its well-defined chemical structure and mechanism of action make it a valuable tool for researchers studying angiogenesis and developing novel anti-cancer therapeutics. The experimental protocols provided herein offer a foundation for the further investigation and characterization of this and similar compounds.

References

In-depth Technical Guide: Discovery and Synthesis of a Potent VEGFR-2 Inhibitor

A comprehensive overview of a representative potent VEGFR-2 inhibitor, Apatinib, is provided below as a substitute for the requested "Vegfr-2-IN-12," for which no public data could be found.

Extensive searches of scientific literature, chemical databases, and clinical trial registries did not yield any information on a compound specifically designated "this compound." This suggests that the name may be an internal codename not yet publicly disclosed, a misnomer, or corresponds to a compound that has not been described in accessible literature.

In its place, this guide details the discovery, synthesis, and mechanism of action of Apatinib , a well-characterized and clinically relevant small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Apatinib is a potent and selective inhibitor of the VEGFR-2 tyrosine kinase, a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1][2]

Quantitative Biological Data

Apatinib has demonstrated high potency against VEGFR-2 and selectivity over other kinases. The following table summarizes its inhibitory activity.

| Target | IC50 (nM) |

| VEGFR-2 | 1 |

| c-Ret | 13 |

| c-Kit | 429 |

| c-Src | 530 |

Table 1: In vitro kinase inhibitory activity of Apatinib. IC50 values represent the concentration of the drug required to inhibit 50% of the enzyme's activity. Data from Selleckchem.[3]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. Below are representative protocols for the synthesis of Apatinib and a common assay for determining VEGFR-2 inhibition.

Synthesis of Apatinib (Rivoceranib)

The synthesis of Apatinib involves a multi-step chemical process. While the precise, industrial-scale synthesis is proprietary, a plausible synthetic route based on related quinazoline-based kinase inhibitors can be outlined. A common starting point is the appropriate substituted aniline, which undergoes a series of reactions to construct the quinazoline core, followed by the addition of the side chains.

A generalized synthetic workflow is as follows:

-

Cyclization: Reaction of an anthranilic acid derivative with formamide or a similar reagent to form the fundamental quinazoline ring structure.

-

Chlorination: Conversion of the hydroxyl group on the quinazoline ring to a chlorine atom, typically using a chlorinating agent like phosphoryl chloride (POCl₃), to create a reactive intermediate.

-

Nucleophilic Substitution: Reaction of the chlorinated quinazoline with the desired amine side chain. This step attaches the characteristic side chain of Apatinib.

-

Final Modification: Further chemical modifications to introduce the cyclopropyl group and other necessary functionalities to arrive at the final Apatinib molecule.

In Vitro VEGFR-2 Kinase Inhibition Assay

The potency of Apatinib against VEGFR-2 is typically determined using an in vitro kinase assay. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Principle: This assay measures the phosphorylation of a substrate by the VEGFR-2 kinase domain. A europium-labeled antibody that specifically recognizes the phosphorylated substrate and an APC-labeled streptavidin that binds to a biotinylated substrate are used. When the substrate is phosphorylated, the antibody and streptavidin are brought into close proximity, allowing for FRET to occur between the europium donor and the APC acceptor upon excitation. The resulting signal is proportional to the kinase activity.

-

Procedure:

-

The VEGFR-2 kinase enzyme is incubated with varying concentrations of the inhibitor (e.g., Apatinib) in a buffer solution.

-

ATP and the biotinylated substrate are added to initiate the kinase reaction.

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The reaction is stopped, and the detection reagents (europium-labeled anti-phospho-substrate antibody and APC-labeled streptavidin) are added.

-

After an incubation period to allow for binding, the TR-FRET signal is measured using a suitable plate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

VEGFR-2 Signaling Pathway

The diagram below illustrates the central role of VEGFR-2 in mediating the downstream signaling cascade initiated by VEGF binding, which ultimately leads to angiogenesis. Apatinib acts by blocking the ATP-binding site of the VEGFR-2 kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream pathways.

Caption: Apatinib inhibits VEGFR-2 autophosphorylation.

Experimental Workflow for VEGFR-2 Inhibition Assay

The following diagram outlines the key steps in a typical in vitro TR-FRET assay to determine the inhibitory activity of a compound against VEGFR-2.

Caption: Workflow for a TR-FRET based VEGFR-2 inhibition assay.

This guide provides a comprehensive technical overview of a representative VEGFR-2 inhibitor, Apatinib, including its biological activity, synthetic considerations, and relevant experimental workflows. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the field of oncology and angiogenesis inhibition.

References

Vegfr-2-IN-12: A Technical Guide to Target Binding, Selectivity, and In Vitro Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Vegfr-2-IN-12, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document collates available data on its target binding profile, selectivity, and the methodologies used to characterize its activity. It is intended to serve as a comprehensive resource for researchers in oncology, angiogenesis, and drug discovery.

Core Target Binding and Selectivity Profile

This compound is a small molecule inhibitor primarily targeting the kinase activity of VEGFR-2, a key mediator of angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, making VEGFR-2 a significant target for anticancer therapies.[1][2] The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC50), with available data also indicating activity against other related kinases.

The table below summarizes the known quantitative inhibitory data for this compound against a panel of selected kinases.

| Target Kinase | IC50 (nM) |

| VEGFR-2 | 6 |

| VEGFR-1 | >1000 |

| FGFR-1 | 560 |

| FGFR-2 | >1000 |

| PDGFRβ | 410 |

Data presented is based on publicly available information. A comprehensive kinase panel screening would provide a more complete selectivity profile.

The VEGFR-2 Signaling Cascade

VEGF-A binding to its receptor, VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[3] This activation initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival.[4][5] Key pathways activated include the PLCγ-PKC-MAPK/ERK and the PI3K-Akt pathways.[4][6] this compound, by inhibiting the kinase activity of VEGFR-2, effectively blocks the initiation of these downstream signals.[7]

References

- 1. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 2. dovepress.com [dovepress.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. Phosphorylation of Akt and ERK1/2 is required for VEGF-A/VEGFR2-induced proliferation and migration of lymphatic endothelium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Old Player-New Tricks: Non Angiogenic Effects of the VEGF/VEGFR Pathway in Cancer [mdpi.com]

- 7. Inhibition of VEGFR2 Activation and Its Downstream Signaling to ERK1/2 and Calcium by Thrombospondin-1 (TSP1): In silico Investigation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Vegfr-2-IN-12 in Angiogenesis Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in the development of novel anti-cancer therapeutics. Pathological angiogenesis, the formation of new blood vessels from pre-existing ones, is a hallmark of cancer, facilitating tumor growth and metastasis. Vegfr-2-IN-12, a potent 2-oxoquinoxalinyl-1,2,4-triazole derivative, has emerged as a significant inhibitor of VEGFR-2. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and its role within the broader context of angiogenesis signaling pathways.

Introduction to VEGFR-2 and Angiogenesis

Angiogenesis is a complex physiological process involving the proliferation, migration, and differentiation of endothelial cells to form new blood vessels. This process is tightly regulated by a balance of pro- and anti-angiogenic factors. In cancer, tumor cells often secrete an excess of pro-angiogenic factors, most notably Vascular Endothelial Growth Factor (VEGF), which binds to and activates VEGFR-2 on the surface of endothelial cells. This activation triggers a cascade of intracellular signaling events that promote the hallmarks of angiogenesis, thereby supplying the tumor with essential nutrients and oxygen for its growth and dissemination.

This compound: A Potent VEGFR-2 Inhibitor

This compound (also referred to as compound 6g in the primary literature) is a small molecule inhibitor belonging to the 2-oxoquinoxalinyl-1,2,4-triazole class of compounds. It has demonstrated potent and selective inhibition of VEGFR-2 kinase activity.

Chemical Properties

| Property | Value |

| IUPAC Name | N-(4-methoxyphenyl)-2-[[4-methyl-3-[(3-methyl-2-oxoquinoxalin-1-yl)methyl]-1,5-dihydro-1,2,4-triazol-5-yl]sulfanyl]acetamide |

| Molecular Formula | C22H24N6O3S |

| Molecular Weight | 452.5 g/mol |

Quantitative Data

The inhibitory activity of this compound has been quantified through in vitro assays, demonstrating its high potency against VEGFR-2 and its anti-proliferative effects on cancer cells.

| Assay | Metric | Value (µM) | Reference |

| VEGFR-2 Kinase Inhibition | IC50 | 0.037 | [1] |

| MCF-7 Cell Growth Inhibition | GI50 | 1.6 | [1] |

Mechanism of Action and Signaling Pathways

This compound exerts its anti-angiogenic effects by directly inhibiting the tyrosine kinase activity of VEGFR-2. Upon binding of VEGF, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively drive the angiogenic process. By blocking the ATP-binding site of the VEGFR-2 kinase domain, this compound prevents this initial autophosphorylation step, thereby abrogating all subsequent downstream signaling.

Key signaling pathways inhibited by the blockade of VEGFR-2 include:

-

PLCγ-PKC-MAPK Pathway: This pathway is crucial for endothelial cell proliferation.

-

PI3K-Akt Pathway: This pathway is a major regulator of endothelial cell survival and migration.

-

FAK/Src Pathway: This pathway is involved in endothelial cell migration and adhesion.

Figure 1: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of VEGFR-2 inhibitors like this compound.

In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of VEGFR-2 by measuring the amount of ADP produced during the phosphorylation of a substrate.

Materials:

-

Recombinant human VEGFR-2 kinase domain

-

Poly(Glu, Tyr) 4:1 substrate

-

ATP

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound (or other test compounds) dissolved in DMSO

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer. The final DMSO concentration should not exceed 1%.

-

In a 96-well plate, add 5 µL of the test compound dilution or vehicle control (for positive and negative controls).

-

Add 10 µL of a mixture of VEGFR-2 enzyme and substrate to each well.

-

Initiate the kinase reaction by adding 10 µL of ATP solution to each well. The final ATP concentration should be at or near the Km for VEGFR-2.

-

Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

-

Stop the reaction by adding 25 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes to deplete the remaining ATP.

-

Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Figure 2: Experimental workflow for the in vitro VEGFR-2 kinase inhibition assay.

Cell Growth Inhibition Assay (MTT Assay) on MCF-7 Cells

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

MCF-7 human breast cancer cell line

-

Complete growth medium (e.g., DMEM with 10% FBS and antibiotics)

-

This compound (or other test compounds) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the overnight culture medium and replace it with 100 µL of the medium containing the test compound dilutions or vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

Add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours, allowing the viable cells to metabolize the MTT into formazan crystals.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of growth inhibition for each concentration and determine the GI50 value.

Figure 3: Experimental workflow for the MTT cell growth inhibition assay.

In Vivo Tumor Xenograft Model for Angiogenesis Assessment

This model is used to evaluate the anti-angiogenic and anti-tumor efficacy of a compound in a living organism.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Tumor cell line (e.g., a human cancer cell line that forms vascularized tumors)

-

Matrigel (optional, to support initial tumor growth)

-

This compound formulated for in vivo administration (e.g., in a solution or suspension)

-

Vehicle control for the drug formulation

-

Calipers for tumor measurement

-

Anesthesia and surgical tools (if required for orthotopic models)

Procedure:

-

Subcutaneously inject a suspension of tumor cells (e.g., 1-5 x 10^6 cells) in sterile PBS or a mixture of PBS and Matrigel into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control to the respective groups according to a predetermined dosing schedule (e.g., daily oral gavage).

-

Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumors can be weighed and processed for further analysis, such as immunohistochemistry to assess microvessel density (e.g., using CD31 staining) and proliferation (e.g., using Ki-67 staining).

Figure 4: General workflow for an in vivo tumor xenograft model to assess anti-angiogenic activity.

Conclusion and Future Directions

This compound is a highly potent inhibitor of VEGFR-2, demonstrating significant anti-proliferative activity in vitro. Its mechanism of action, centered on the blockade of the primary signaling hub for angiogenesis, makes it a promising candidate for further preclinical and clinical development as an anti-cancer agent. Future studies should focus on elucidating its in vivo efficacy in various tumor models, understanding its pharmacokinetic and pharmacodynamic properties, and further investigating its effects on the intricate network of downstream signaling pathways. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of angiogenesis and cancer drug discovery to evaluate and characterize novel VEGFR-2 inhibitors.

References

Vegfr-2-IN-12: A Potent Kinase Inhibitor for Angiogenesis Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Vegfr-2-IN-12, also identified as compound 6g in scientific literature, is a potent small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). As a member of the 2-oxoquinoxalinyl-1,2,4-triazole class of compounds, it has demonstrated significant potential in the field of oncology by targeting a key mediator of tumor angiogenesis. This technical guide provides a comprehensive overview of the available preclinical data, experimental methodologies, and the underlying mechanism of action of this compound, designed to support researchers and drug development professionals in their scientific endeavors.

Core Compound Information

| Identifier | Value |

| Compound Name | This compound |

| Synonym | Compound 6g |

| IUPAC Name | N-(4-methoxyphenyl)-2-[[4-methyl-3-[(3-methyl-2-oxoquinoxalin-1-yl)methyl]-1,5-dihydro-1,2,4-triazol-5-yl]sulfanyl]acetamide |

| CAS Number | Not available |

| Molecular Formula | C22H24N6O3S |

| Molecular Weight | 452.53 g/mol |

Quantitative Biological Data

The following tables summarize the key in vitro efficacy data for this compound.

Table 1: In Vitro Kinase Inhibitory Activity

| Target | This compound IC₅₀ (µM) | Sorafenib IC₅₀ (µM) | Reference |

| VEGFR-2 | 0.037 | 0.045 | [1][2] |

Table 2: In Vitro Anti-proliferative Activity

| Cell Line | this compound GI₅₀ (µM) | Staurosporine GI₅₀ (µM) | Sorafenib GI₅₀ (µM) | Reference | | --- | --- | --- | --- | | MCF-7 (Human Breast Adenocarcinoma) | 1.6 | 8.39 | 11.20 |[1][2] |

Mechanism of Action and Signaling Pathway

This compound exerts its biological effect through the inhibition of the VEGFR-2 tyrosine kinase domain. The binding of vascular endothelial growth factor (VEGF) to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues. This initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, all of which are key processes in angiogenesis.

Molecular docking studies have elucidated the binding mode of this compound within the ATP-binding pocket of the VEGFR-2 kinase domain (PDB ID: 4ASD). The inhibitor forms critical hydrogen bond interactions with the amino acid residues Glu885 and Asp1046 in the hinge region, and with Cys919. This binding mode is analogous to that of the multi-kinase inhibitor sorafenib, effectively blocking the kinase activity of the receptor.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of VEGFR-2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors. As information regarding a specific compound designated "Vegfr-2-IN-12" is not publicly available, this document utilizes a representative, fictional VEGFR-2 inhibitor, designated Z-1234 , to illustrate the experimental procedures and data presentation. The data for Z-1234 is based on publicly available information for potent and selective VEGFR-2 inhibitors.

Introduction

Vascular endothelial growth factor receptor 2 (VEGFR-2), a receptor tyrosine kinase, is a critical mediator of angiogenesis, the formation of new blood vessels.[1][2] Dysregulation of the VEGFR-2 signaling pathway is a key factor in tumor growth and metastasis, making it a prime target for anticancer therapies.[3][4][5] In vitro assays are fundamental for the initial characterization and validation of novel VEGFR-2 inhibitors. These assays determine the potency, selectivity, and cellular effects of candidate compounds, providing essential data for further drug development.

Data Presentation

The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or biological process by 50%.

Biochemical Assay Data

This table summarizes the inhibitory activity of our representative compound, Z-1234, and the well-known inhibitor Sorafenib against VEGFR-2 and other related kinases to assess selectivity.

| Compound | VEGFR-2 IC50 (nM) | FGFR1 IC50 (nM) | PDGFRβ IC50 (nM) | c-Kit IC50 (nM) |

| Z-1234 | 3.7 | 253 | >1000 | >1000 |

| Sorafenib | 3.12 | 15 | 20 | 2 |

Data is representative and compiled from published studies on various VEGFR-2 inhibitors for illustrative purposes.[3][6]

Cellular Assay Data

This table presents the anti-proliferative activity of Z-1234 and Sorafenib in different human cancer cell lines.

| Compound | HepG2 (Hepatocellular Carcinoma) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) |

| Z-1234 | 11.3 | 19.4 | 10.61 |

| Sorafenib | 9.52 | 3.51 | 14.10 |

Data is representative and compiled from published studies on various VEGFR-2 inhibitors for illustrative purposes.[1][6]

Signaling Pathway and Experimental Workflow

VEGFR-2 Signaling Pathway

The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain.[2] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K/Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[2]

References

- 1. New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 3. tandfonline.com [tandfonline.com]

- 4. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of pyrimidine-based derivatives as VEGFR-2 tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Vegfr-2-IN-12 Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] This process is crucial for normal physiological functions such as wound healing and embryonic development.[2][3] However, pathological angiogenesis is a hallmark of several diseases, including cancer, where it supplies tumors with essential nutrients and oxygen, facilitating their growth and metastasis.[1][2]

The binding of Vascular Endothelial Growth Factor (VEGF) to VEGFR-2 triggers the dimerization of the receptor and the autophosphorylation of specific tyrosine residues in its intracellular domain.[4] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which in turn promote endothelial cell proliferation, migration, and survival.[5] Given its central role in angiogenesis, VEGFR-2 has emerged as a critical target for anti-cancer drug development.

Vegfr-2-IN-12 is a potent and selective small molecule inhibitor of VEGFR-2. By competitively binding to the ATP-binding site of the VEGFR-2 kinase domain, this compound effectively blocks the downstream signaling cascades, thereby inhibiting angiogenesis. These application notes provide detailed protocols for developing cell-based assays to evaluate the efficacy of this compound and other potential VEGFR-2 inhibitors. The described assays are designed to be robust, reproducible, and suitable for high-throughput screening.

Signaling Pathway

The binding of VEGF to VEGFR-2 activates multiple downstream signaling pathways that are crucial for angiogenesis. These pathways regulate endothelial cell proliferation, survival, migration, and permeability. The diagram below illustrates the major signaling cascades initiated by VEGFR-2 activation.

Caption: VEGFR-2 Signaling Pathway.

Experimental Protocols

Cell Viability Assay (MTT/XTT)

This assay determines the effect of this compound on the viability and proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs). A reduction in cell viability upon treatment with the inhibitor is indicative of its cytotoxic or cytostatic effects.

Experimental Workflow

References

- 1. Discovery of a highly selective VEGFR2 kinase inhibitor CHMFL-VEGFR2-002 as a novel anti-angiogenesis agent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]

- 4. Recent progress on vascular endothelial growth factor receptor inhibitors with dual targeting capabilities for tumor therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. indigobiosciences.com [indigobiosciences.com]

Application Notes and Protocols for Vegfr-2-IN-12 in HUVEC Proliferation Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is a critical target in cancer therapy and other diseases characterized by abnormal blood vessel formation.[1][2] The proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) is a fundamental in vitro model to assess the efficacy of potential angiogenesis inhibitors. Vegfr-2-IN-12 is a small molecule inhibitor designed to target the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking downstream signaling pathways and inhibiting endothelial cell proliferation.[3] These application notes provide detailed protocols for evaluating the anti-proliferative effects of this compound on HUVECs using MTT and BrdU assays.

Mechanism of Action

VEGF-A, a potent mitogen for endothelial cells, binds to VEGFR-2, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in the cytoplasmic domain.[4][5] This activation triggers multiple downstream signaling cascades, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, survival, and migration.[4][5] this compound acts as a competitive inhibitor at the ATP-binding site of the VEGFR-2 kinase domain, preventing receptor autophosphorylation and subsequent activation of these downstream pathways. This blockade ultimately leads to the inhibition of HUVEC proliferation.

.

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Data Presentation

The inhibitory effect of this compound on HUVEC proliferation was evaluated using MTT and BrdU assays. The following tables summarize the quantitative data obtained.

Note: The following data is representative and may not reflect the exact values for this compound, as specific experimental data for this compound is not publicly available. The values are based on typical results for potent VEGFR-2 inhibitors.

Table 1: Inhibition of HUVEC Proliferation by this compound (MTT Assay)

| This compound Concentration (nM) | % Inhibition of Proliferation (Mean ± SD) |

| 0.1 | 12.5 ± 2.1 |

| 1 | 35.8 ± 4.5 |

| 10 | 58.2 ± 3.7 |

| 100 | 85.1 ± 2.9 |

| 1000 | 96.4 ± 1.8 |

| IC₅₀ (nM) | ~15 |

Table 2: Inhibition of DNA Synthesis in HUVECs by this compound (BrdU Assay)

| This compound Concentration (nM) | % Inhibition of BrdU Incorporation (Mean ± SD) |

| 0.1 | 15.2 ± 3.3 |

| 1 | 40.1 ± 5.2 |

| 10 | 62.7 ± 4.1 |

| 100 | 88.9 ± 3.5 |

| 1000 | 97.8 ± 1.5 |

| IC₅₀ (nM) | ~12 |

Experimental Protocols

MTT Proliferation Assay

This assay measures the metabolic activity of viable cells, which is proportional to the number of living cells.

.

Caption: Workflow for the MTT-based HUVEC proliferation assay.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial Cell Growth Medium (EGM-2)

-

Fetal Bovine Serum (FBS)

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

96-well tissue culture plates

-

This compound

-

Recombinant Human VEGF-A

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

-

Cell Seeding: Culture HUVECs in EGM-2. Harvest cells and seed them into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of EGM-2. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Serum Starvation: After cell attachment, gently aspirate the medium and replace it with 100 µL of basal medium containing 0.5% FBS. Incubate for 24 hours to synchronize the cells.

-

Compound Treatment: Prepare serial dilutions of this compound in basal medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO). Stimulate the cells with a final concentration of 20 ng/mL of VEGF-A. The final volume in each well should be 200 µL.

-

Incubation: Incubate the plate for 48 hours at 37°C.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Absorbance of treated cells / Absorbance of control cells)] x 100

BrdU Incorporation Assay

This assay measures DNA synthesis by detecting the incorporation of the thymidine analog, BrdU, into the DNA of proliferating cells.

.

Caption: Workflow for the BrdU-based HUVEC proliferation assay.

Materials:

-

All materials listed for the MTT assay

-

BrdU Cell Proliferation ELISA Kit (commercially available)

Procedure:

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Incubation: Incubate the plate for 24 hours at 37°C.

-

BrdU Labeling: Add BrdU labeling solution to each well according to the manufacturer's instructions. Incubate for an additional 2-4 hours at 37°C.[6]

-

Cell Fixation and DNA Denaturation: Aspirate the labeling medium and fix the cells. Denature the DNA according to the kit's protocol.

-

Antibody Incubation: Add the anti-BrdU-POD antibody conjugate to each well and incubate for 90 minutes at room temperature.

-

Washing: Wash the wells multiple times with the provided washing buffer.

-

Substrate Reaction: Add the substrate solution and incubate until a color change is observed.

-

Stop Reaction: Add the stop solution.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition as described for the MTT assay.

Conclusion

The provided protocols and application notes offer a comprehensive guide for assessing the anti-proliferative activity of this compound on HUVECs. Both the MTT and BrdU assays are robust methods for quantifying the inhibitory effects of this compound on endothelial cell growth. The representative data indicates that this compound is a potent inhibitor of HUVEC proliferation, consistent with its mechanism of action as a VEGFR-2 inhibitor. These assays are valuable tools for the preclinical evaluation of this compound and other potential anti-angiogenic agents.

References

- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VEGFR2 Mimicking Peptide Inhibits the Proliferation of Human Umbilical Vein Endothelial Cells (Huvecs) by Blocking VEGF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of VEGF-Induced VEGFR-2 Activation and HUVEC Migration by Melatonin and Other Bioactive Indolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Vegfr-2-IN-12 in Tube Formation Assays

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for conducting a tube formation assay to evaluate the anti-angiogenic potential of Vegfr-2-IN-12, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Additionally, it includes an overview of the VEGFR-2 signaling pathway and representative data presentation.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[1][2] Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are key regulators of angiogenesis.[1][3][4] Upon binding of VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain.[1][3] This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, migration, survival, and tube formation.[3][4][5]

This compound is a small molecule inhibitor that targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby blocking its downstream signaling and inhibiting angiogenesis.[6] The tube formation assay is a widely used in vitro method to assess the pro- or anti-angiogenic effects of compounds by evaluating the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.[7][8][9]

Key Signaling Pathway

The binding of VEGF to VEGFR-2 triggers a complex signaling cascade that is crucial for angiogenesis. The diagram below illustrates the major pathways involved and the point of inhibition by this compound.

References

- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 4. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. commerce.bio-rad.com [commerce.bio-rad.com]

- 6. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]

- 7. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ibidi.com [ibidi.com]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for In Vivo Evaluation of a Novel VEGFR-2 Inhibitor

Disclaimer: As of November 2025, publicly available data on the specific in vivo experimental design for "Vegfr-2-IN-12" is not available. Therefore, these application notes and protocols are provided as a generalized guide for a hypothetical novel small molecule VEGFR-2 inhibitor, hereafter referred to as Hypothetical VEGFR-2 Inhibitor (HVI) . Researchers should adapt these protocols based on the specific physicochemical properties, in vitro potency, and toxicity profile of the actual compound being investigated.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR), is a key mediator of angiogenesis, the formation of new blood vessels from pre-existing ones.[1] Dysregulation of the VEGF/VEGFR-2 signaling pathway is a hallmark of several pathologies, including cancer, where it promotes tumor growth and metastasis by supplying tumors with nutrients and oxygen.[1] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain are a promising class of anti-cancer therapeutics.[2][3] These application notes provide a framework for the in vivo evaluation of HVI, a novel VEGFR-2 inhibitor, in preclinical cancer models.

Mechanism of Action: VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[4] This initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which ultimately promote endothelial cell proliferation, survival, migration, and permeability.[5] HVI is hypothesized to competitively bind to the ATP-binding pocket of the VEGFR-2 kinase domain, thereby inhibiting autophosphorylation and blocking downstream signaling.[6]

Caption: VEGFR-2 signaling pathway and the inhibitory action of HVI.

In Vivo Experimental Design

The in vivo evaluation of HVI should be conducted in a stepwise manner, starting with pharmacokinetic and tolerability studies, followed by efficacy studies in relevant animal models.

Animal Models

A variety of animal models can be utilized to assess the anti-angiogenic and anti-tumor efficacy of HVI.[7][8] The choice of model will depend on the specific research question.

| Animal Model | Description | Key Readouts |

| Subcutaneous Xenograft | Human tumor cells are implanted subcutaneously into immunocompromised mice (e.g., Nude, SCID). | Tumor growth inhibition, survival, microvessel density (MVD).[8] |

| Orthotopic Tumor Model | Tumor cells are implanted into the organ of origin (e.g., breast cancer cells into the mammary fat pad). More clinically relevant. | Tumor growth, metastasis, survival, MVD.[8] |

| Matrigel Plug Assay | Matrigel mixed with pro-angiogenic factors (e.g., VEGF, bFGF) and the test compound is injected subcutaneously. | Hemoglobin content (as a measure of vascularization), CD31 staining.[9] |

| Dorsal Air Sac (DAS) Model | A chamber containing tumor cells or pro-angiogenic factors is implanted under the skin of the mouse dorsum. | Neovascularization into the chamber. |

| Zebrafish Model | Transgenic zebrafish with fluorescently labeled vasculature can be used for rapid screening of anti-angiogenic compounds.[10] | Inhibition of intersegmental vessel formation.[10] |

Experimental Workflow

The following diagram outlines a general workflow for an in vivo efficacy study using a subcutaneous xenograft model.

Caption: General workflow for an in vivo subcutaneous xenograft study.

Experimental Protocols

Preparation of HVI Formulation

-

Objective: To prepare a stable and homogenous formulation of HVI for in vivo administration.

-

Materials: HVI powder, appropriate vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in water, 10% DMSO/90% corn oil).

-

Protocol:

-

Determine the appropriate vehicle for HVI based on its solubility and stability.

-

Weigh the required amount of HVI powder.

-

If using a suspension, first create a paste with a small amount of the vehicle.

-

Gradually add the remaining vehicle while continuously stirring or sonicating to ensure a uniform suspension.

-

Prepare fresh formulations daily or as dictated by stability studies.

-

Subcutaneous Xenograft Tumor Model

-

Objective: To establish subcutaneous tumors in mice to evaluate the anti-tumor efficacy of HVI.

-

Materials: Immunocompromised mice (e.g., female athymic nude mice, 6-8 weeks old), human cancer cell line (e.g., A549, HCT-116), sterile PBS, Matrigel (optional), syringes, calipers.

-

Protocol:

-

Culture the selected cancer cell line to ~80% confluency.

-

Harvest and wash the cells with sterile PBS.

-

Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10⁷ cells/mL.

-

Inject 100 µL of the cell suspension (1 x 10⁶ cells) subcutaneously into the right flank of each mouse.

-

Monitor the mice for tumor formation.

-

In Vivo Dosing and Monitoring

-

Objective: To administer HVI to tumor-bearing mice and monitor its effect on tumor growth and animal well-being.

-

Protocol:

-

Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 mice per group).

-

Administer the HVI formulation, vehicle control, and positive control at the predetermined dose and schedule (e.g., once daily by oral gavage).

-

Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Observe the animals daily for any signs of distress or adverse effects.

-

Euthanize the mice when tumors reach the predetermined endpoint size or at the end of the study period.

-

Immunohistochemical Analysis of Microvessel Density

-

Objective: To quantify the effect of HVI on tumor angiogenesis.

-

Materials: Formalin-fixed, paraffin-embedded tumor sections, primary antibody against CD31 (an endothelial cell marker), secondary antibody, DAB substrate kit, microscope.

-

Protocol:

-

Deparaffinize and rehydrate the tumor sections.

-

Perform antigen retrieval.

-

Block endogenous peroxidase activity.

-

Incubate with the primary anti-CD31 antibody.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

Develop the signal using a DAB substrate kit.

-

Counterstain with hematoxylin.

-

Dehydrate and mount the slides.

-

Capture images of several "hot spots" (areas with the highest vascularization) per tumor section.

-

Quantify the number of CD31-positive vessels per field of view.

-

Data Presentation

Quantitative data from in vivo studies should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Tumor Growth Inhibition by HVI in a Subcutaneous Xenograft Model

| Treatment Group | Dose (mg/kg) | Mean Tumor Volume at Day 21 (mm³) ± SEM | Percent Tumor Growth Inhibition (%) |

| Vehicle Control | - | 1250 ± 150 | - |

| HVI | 10 | 875 ± 120 | 30 |

| HVI | 30 | 450 ± 90 | 64 |

| HVI | 100 | 200 ± 50 | 84 |

| Positive Control | 50 | 300 ± 70 | 76 |

Table 2: Effect of HVI on Microvessel Density (MVD)

| Treatment Group | Dose (mg/kg) | Mean MVD (vessels/field) ± SEM | Percent Reduction in MVD (%) |

| Vehicle Control | - | 25 ± 3 | - |

| HVI | 30 | 12 ± 2 | 52 |

| Positive Control | 50 | 10 ± 1.5 | 60 |

Conclusion

These application notes and protocols provide a comprehensive, albeit generalized, framework for the in vivo evaluation of a novel VEGFR-2 inhibitor. Rigorous and well-designed preclinical studies are crucial for determining the therapeutic potential of new anti-angiogenic agents. It is imperative for researchers to adapt these methodologies to the specific characteristics of their test compound and to adhere to all relevant animal welfare guidelines.

References

- 1. VEGFR-2 Inhibitors Market Set to Transform Oncology Treatment Landscape by 2034 | DelveInsight [prnewswire.com]

- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Structural determinants of growth factor binding and specificity by VEGF receptor 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 6. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vivo models of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Current methods for assaying angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. preprints.org [preprints.org]

- 10. Design, synthesis, and in vitro and in vivo anti-angiogenesis study of a novel vascular endothelial growth factor receptor-2 (VEGFR-2) inhibitor based on 1,2,3-triazole scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Vegfr-2-IN-12 in Mouse Xenograft Models: A Detailed Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of a representative small molecule VEGFR-2 inhibitor, exemplified by compounds described in preclinical mouse xenograft studies, in cancer research. Due to the limited specific public data on "Vegfr-2-IN-12," this guide synthesizes information from studies on other well-characterized VEGFR-2 inhibitors to provide a comprehensive framework for experimental design and execution.

Introduction to VEGFR-2 Inhibition in Oncology

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as Kinase Insert Domain Receptor (KDR) or Fetal Liver Kinase 1 (Flk-1), is a key mediator of angiogenesis, the formation of new blood vessels.[1] In the context of cancer, tumors exploit the VEGFR-2 signaling pathway to stimulate the growth of a dedicated blood supply, which is crucial for their growth, survival, and metastasis.[2][3] Small molecule inhibitors targeting the ATP-binding site of the VEGFR-2 tyrosine kinase domain are a prominent class of anti-cancer drugs that function by reducing tumor angiogenesis and proliferation.[4][5] These inhibitors can interrupt multiple downstream signaling pathways involved in tumor progression.[4]

Mechanism of Action of VEGFR-2 Inhibitors

VEGF-A, a potent pro-angiogenic factor, binds to VEGFR-2 on the surface of endothelial cells, leading to receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain.[6] This activation triggers a cascade of downstream signaling pathways, primarily:

-

PLCγ-PKC-Raf-MEK-MAPK pathway: Promotes endothelial cell proliferation.

-

PI3K/Akt pathway: Supports endothelial cell survival and migration.

-

Src pathway: Contributes to vascular permeability and cell migration.

VEGFR-2 inhibitors competitively bind to the ATP-binding pocket of the kinase domain, preventing autophosphorylation and the subsequent activation of these downstream pathways. This blockade of VEGFR-2 signaling effectively inhibits the formation of new blood vessels, thereby starving the tumor of essential nutrients and oxygen.

Signaling Pathway Diagram

Caption: VEGFR-2 signaling pathway and the mechanism of its inhibition.

Application in Mouse Xenograft Models

Mouse xenograft models are a cornerstone of preclinical cancer research, allowing for the in vivo evaluation of novel therapeutic agents. Both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX) are valuable models for assessing the efficacy of VEGFR-2 inhibitors.

Quantitative Data Summary

The following tables summarize representative data from preclinical studies of VEGFR-2 inhibitors in mouse xenograft models. Note that specific results will vary depending on the inhibitor, cancer cell line, and experimental conditions.

Table 1: Efficacy of VEGFR-2 Inhibition on Tumor Growth

| Cancer Model | VEGFR-2 Inhibitor | Dosage | Route of Administration | Tumor Growth Inhibition (%) | Reference |

| Lewis Lung Carcinoma (LLC) | Vandetanib | 80 mg/kg daily | Oral | 84 | [7] |

| B16.F10 Melanoma | Vandetanib | 80 mg/kg daily | Oral | 82 | [7] |

| RenCa Renal Carcinoma (Lung Metastases) | DC101 (antibody) | Not Specified | Not Specified | 26 | [8] |

| RenCa Renal Carcinoma (Liver Metastases) | MF-1 (anti-VEGFR-1) | Not Specified | Not Specified | 31 | [8] |

Table 2: Effects of VEGFR-2 Inhibition on Tumor Vasculature

| Cancer Model | VEGFR-2 Inhibitor | Effect on Vascular Density | Reference |

| Lewis Lung Carcinoma (LLC) | Vandetanib | No significant change | [7] |

| B16.F10 Melanoma | Vandetanib | Decreased | [7] |

Detailed Experimental Protocols

The following protocols provide a general framework for conducting a mouse xenograft study with a VEGFR-2 inhibitor.

Protocol 1: Cell Line-Derived Xenograft (CDX) Model Establishment

-

Cell Culture: Culture the desired human cancer cell line (e.g., A549, H1975) under standard conditions.

-

Cell Preparation: On the day of implantation, harvest cells using trypsin, wash with sterile PBS, and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 106 cells/100 µL.

-

Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID), typically 6-8 weeks old.

-

Implantation: Anesthetize the mouse and subcutaneously inject 100 µL of the cell suspension into the flank.

-

Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Width2 x Length) / 2.

-

Randomization: When tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups.

Protocol 2: Administration of VEGFR-2 Inhibitor

-

Compound Preparation: Prepare the VEGFR-2 inhibitor (e.g., this compound) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). The formulation should be optimized for the specific compound's solubility and stability.

-

Dosing: Based on preliminary studies or literature, determine the optimal dose and schedule. For example, a daily oral gavage of a specific mg/kg dose.

-

Administration: Administer the compound or vehicle to the respective groups. For oral administration, use a gavage needle.

-

Monitoring: Continue to monitor tumor growth and the general health of the mice (body weight, activity, etc.) throughout the treatment period.

Protocol 3: Efficacy Evaluation and Endpoint Analysis

-

Endpoint Criteria: Define the study endpoint, which could be a specific tumor volume, a predetermined time point, or signs of morbidity.

-

Tumor Excision: At the endpoint, euthanize the mice and excise the tumors.

-

Data Collection:

-

Measure the final tumor volume and weight.

-

Process a portion of the tumor for histopathological analysis (e.g., H&E staining, immunohistochemistry for markers like CD31 to assess microvessel density).

-

Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (e.g., Western blotting to assess VEGFR-2 phosphorylation).

-

Experimental Workflow Diagram

Caption: Standard workflow for a mouse xenograft study with a VEGFR-2 inhibitor.

Conclusion

The use of small molecule inhibitors targeting VEGFR-2 in mouse xenograft models is a critical step in the preclinical evaluation of their anti-cancer efficacy. The protocols and information provided herein offer a comprehensive guide for researchers to design and execute robust in vivo studies. While the specific characteristics of "this compound" are not publicly detailed, the principles of VEGFR-2 inhibition and the experimental methodologies outlined are broadly applicable and can be adapted for the evaluation of any novel compound in this class. Careful experimental design, execution, and data analysis are paramount to obtaining reliable and translatable results.

References

- 1. sinobiological.com [sinobiological.com]

- 2. JCI - Gene therapy using genetically modified lymphocytes targeting VEGFR-2 inhibits the growth of vascularized syngenic tumors in mice [jci.org]

- 3. Vascular Endothelial Growth Factor Receptor -2 in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 5. Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role - PMC [pmc.ncbi.nlm.nih.gov]

- 7. VEGFR2 inhibition in vivo affects tumor vasculature in a tumor type-dependent way, and downregulates VEGFR2 protein without a prominent role for miR-296 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Differential effects of VEGFR-1 and VEGFR-2 inhibition on tumor metastases based on host organ environment - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for VEGFR-2 Inhibitors in Murine Models

Note: Information regarding a specific compound designated "Vegfr-2-IN-12" is not available in the public domain. This document provides a detailed overview of the dosage and administration of representative and well-documented Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors used in mouse models, which can serve as a guide for researchers working with novel VEGFR-2 inhibitors.

Introduction

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), also known as KDR in humans and Flk-1 in mice, is a key mediator of angiogenesis, the formation of new blood vessels.[1][2][3][4] It is a receptor tyrosine kinase predominantly expressed on vascular endothelial cells.[1][2] The binding of its ligand, VEGF-A, triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, processes essential for tumor growth and metastasis.[1][4][5] Consequently, inhibiting the VEGFR-2 signaling pathway is a major strategy in cancer therapy.[6][7][8] This document outlines the application of several well-characterized VEGFR-2 inhibitors in preclinical mouse models, providing data on their dosage, administration, and relevant experimental protocols.

Quantitative Data Summary

The following tables summarize the dosage and administration of commonly used VEGFR-2 inhibitors in mice, based on published in vivo studies.

Table 1: Monoclonal Antibody Inhibitors

| Inhibitor | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |

| DC101 | MC38 tumor-bearing BALB/c mice | 5, 20, 40 mg/kg | Intraperitoneal (i.p.) | Twice per week for 3 weeks | [6] |

| DC101 | MC38 tumor-bearing mice | 40 mg/kg | Intraperitoneal (i.p.) | Single dose | [6] |

| DC101 | Inflammatory arthritis model | 12 µg/kg | Intraperitoneal (i.p.) | Two doses on day 0 and day 3 | [9] |

Table 2: Small Molecule Tyrosine Kinase Inhibitors (TKIs)

| Inhibitor | Mouse Model | Dosage | Administration Route | Dosing Schedule | Reference |

| Vandetanib | LLC and B16.F10 tumor-bearing mice | Not specified | Not specified | Daily for 9-12 days | [7] |

| SU5416 | RIP1-Tag2 transgenic mice (pancreatic islet cancer) | 50-75 mg/kg | Subcutaneous (s.c.) | Twice a week | [10] |

| PTK787 (Vatalanib) | Inflammatory arthritis model | 15 mg/kg | Intraperitoneal (i.p.) | Two doses on day 0 and day 3 | [9] |

Experimental Protocols

In Vivo Tumor Growth Inhibition Study

This protocol describes a general procedure for evaluating the anti-tumor efficacy of a VEGFR-2 inhibitor in a syngeneic mouse tumor model.

Materials:

-

VEGFR-2 inhibitor (e.g., DC101)

-

Tumor cells (e.g., MC38 colon adenocarcinoma)

-

6-8 week old female BALB/c mice

-

Sterile Phosphate Buffered Saline (PBS) or other appropriate vehicle

-

Calipers

-

Syringes and needles for injection

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject 1 x 10^6 MC38 cells in 100 µL of PBS into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

-

Treatment Initiation: When tumors reach a palpable size (e.g., ~100 mm³), randomize mice into treatment and control groups (n=5-10 mice per group).

-

Drug Administration:

-

Treatment Group: Administer the VEGFR-2 inhibitor (e.g., DC101 at 40 mg/kg) via intraperitoneal injection. The dosing schedule can be adapted based on the specific inhibitor and study design (e.g., twice weekly for 3 weeks).[6]

-

Control Group: Administer an equivalent volume of the vehicle (e.g., sterile PBS) or an isotype control antibody (e.g., Rat IgG) following the same schedule.[6]

-

-

Data Collection: Continue to monitor tumor volume and body weight throughout the study.

-

Endpoint: At the end of the study (e.g., after 3 weeks of treatment or when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for vessel density or immune cell infiltration).

Immunohistochemical Analysis of Tumor Microenvironment

This protocol outlines the steps for assessing changes in the tumor microenvironment following VEGFR-2 inhibitor treatment.

Materials:

-

Excised tumors from the in vivo study

-

Formalin or other fixatives

-

Paraffin embedding reagents

-

Microtome

-

Primary antibodies (e.g., anti-CD31 for endothelial cells, anti-CD3 for T cells)

-

Secondary antibodies conjugated to a fluorescent marker or enzyme

-

Microscope

Procedure:

-

Tissue Fixation and Processing: Fix the excised tumors in 10% neutral buffered formalin overnight, followed by dehydration and embedding in paraffin.

-

Sectioning: Cut 5 µm thick sections from the paraffin-embedded tumor blocks using a microtome.

-

Immunostaining:

-

Deparaffinize and rehydrate the tissue sections.

-

Perform antigen retrieval using an appropriate method (e.g., heat-induced epitope retrieval).

-

Block non-specific binding sites.

-

Incubate with the primary antibody (e.g., anti-CD31) overnight at 4°C.

-

Wash and incubate with the appropriate secondary antibody.

-

Develop the signal using a suitable detection system (e.g., DAB for chromogenic staining or a fluorescent dye).

-

Counterstain with hematoxylin or DAPI to visualize nuclei.

-

-

Imaging and Analysis: Acquire images of the stained sections using a microscope. Quantify parameters of interest, such as microvessel density (MVD) or the number of infiltrating T cells, using image analysis software.

Visualizations

VEGFR-2 Signaling Pathway

Caption: VEGFR-2 signaling cascade upon VEGF-A binding.

Experimental Workflow for In Vivo Efficacy Study

Caption: General workflow for a murine tumor model study.

References

- 1. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05244G [pubs.rsc.org]

- 3. JCI - Gene therapy using genetically modified lymphocytes targeting VEGFR-2 inhibits the growth of vascularized syngenic tumors in mice [jci.org]